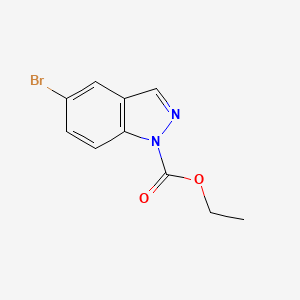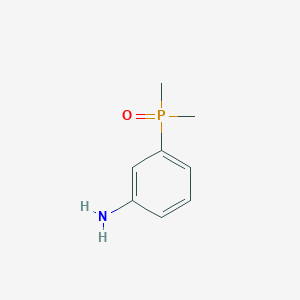
(3-Aminophenyl)dimethylphosphine oxide
Overview
Description
(3-Aminophenyl)dimethylphosphine oxide is an organic compound with the molecular formula C8H12NOP and a molecular weight of 169.16 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its stability in air and light, making it a valuable reagent in synthetic chemistry .
Mechanism of Action
Target of Action
(3-Aminophenyl)dimethylphosphine oxide is a type of aminophosphine oxide (AmPO), which are known for their diverse properties and applications Ampos are known to be involved in catalytic organic reactions and act as ligand systems for the coordination chemistry of actinides .
Mode of Action
Ampos are known for their flexibility and unexpected behavior due to the presence of highly basic ‘p=o’ groups . They participate in various catalytic organic reactions, including enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane .
Biochemical Pathways
Ampos are known to be involved in a great number of transition-metal-mediated catalytic reactions . The diverse properties of AmPOs and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of the phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .
Result of Action
Given its classification as an ampo, it may exhibit similar properties, including participation in catalytic reactions and coordination chemistry of actinides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, certain reactions involving this compound are carried out in specific conditions such as inert atmosphere and controlled temperatures .
Preparation Methods
The synthesis of (3-Aminophenyl)dimethylphosphine oxide typically involves the reduction of 3-nitrophenyldimethylphosphine oxide. One common method includes the reaction of 3-nitrophenyldimethylphosphine oxide with ammonium chloride and iron powder in a methanol-water mixture at 75°C for one hour . This reaction yields this compound as the primary product.
Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
(3-Aminophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxidized products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group in the compound allows for substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as iron powder . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Aminophenyl)dimethylphosphine oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
(3-Aminophenyl)dimethylphosphine oxide can be compared with other aminophosphine oxides, such as:
(2-Aminophenyl)dimethylphosphine oxide: Similar in structure but with the amino group in a different position, leading to different reactivity and applications.
(4-Aminophenyl)dimethylphosphine oxide: Another positional isomer with distinct properties and uses.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique reactivity and stability compared to its isomers .
Properties
IUPAC Name |
3-dimethylphosphorylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIKUEAQCXSYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26728-38-1 | |
| Record name | 3-(dimethylphosphoryl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide](/img/structure/B2779759.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2779760.png)
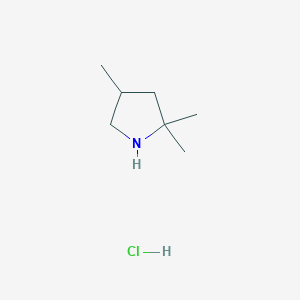
![6-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2779768.png)
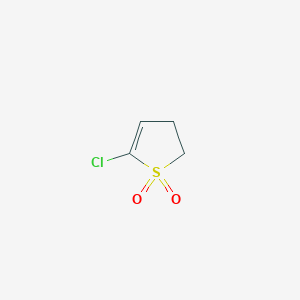
![N-(2-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2779770.png)
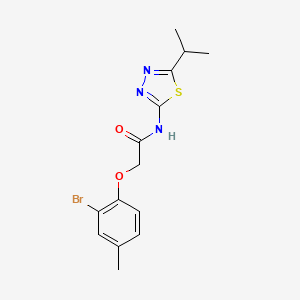
![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
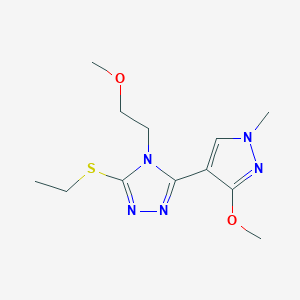
![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2779780.png)
